5-Methylnonan-2-ol
Description
5-Methylnonan-2-ol is a branched-chain secondary alcohol with the IUPAC name indicating a nine-carbon chain (nonan-2-ol) and a methyl group substituent at the fifth carbon.
Properties
CAS No. |
66731-95-1 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
5-methylnonan-2-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-9(2)7-8-10(3)11/h9-11H,4-8H2,1-3H3 |
InChI Key |
KZTLXVUOEODDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnonan-2-ol can be synthesized through various methods. One common approach involves the reduction of ketones or aldehydes. For instance, the reduction of 5-methylnonan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylnonan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol into a ketone or aldehyde.
Reduction: Although less common, further reduction can convert the alcohol into an alkane.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 5-Methylnonan-2-one.
Reduction: Nonane.
Substitution: 5-Methylnonan-2-chloride or 5-Methylnonan-2-bromide.
Scientific Research Applications
5-Methylnonan-2-ol has various applications in scientific research:
Biology: It can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research may explore its potential therapeutic effects or its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methylnonan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can affect the structure and function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Inferred Properties of this compound
While direct data are unavailable, comparisons suggest:
- Molecular Weight: ~158.28 g/mol (C₁₀H₂₂O), lighter than 5-ethylnonan-2-ol due to the smaller methyl substituent.
- Physical State : Likely a liquid at room temperature, similar to other medium-chain branched alcohols.
- Applications: Potential use in industrial solvents, surfactants, or fragrance intermediates, leveraging its branching for tailored hydrophobicity.
- Safety : May require standard alcohol-handling precautions (e.g., ventilation, PPE).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
